2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and methyl groups, linked to a thiadiazole ring via a propanamide chain.
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the phenoxy and thiadiazole intermediates. The phenoxy intermediate can be synthesized through a nucleophilic aromatic substitution reaction, where 4-chloro-2-methylphenol reacts with an appropriate halogenated compound. The thiadiazole ring is often formed via cyclization reactions involving thiosemicarbazide and carboxylic acids. The final step involves coupling the phenoxy and thiadiazole intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, to form the desired propanamide compound.
Chemical Reactions Analysis
2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or coatings.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique combination of a phenoxy group and a thiadiazole ring. Similar compounds include:
2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.
2-(4-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the chlorine substitution, potentially altering its chemical properties and interactions.
2-(4-chloro-2-methylphenoxy)-N-(1,3,4-oxadiazol-2-yl)propanamide: Features an oxadiazole ring instead of a thiadiazole ring, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7-5-9(13)3-4-10(7)18-8(2)11(17)15-12-16-14-6-19-12/h3-6,8H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUZWJBBJRTTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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